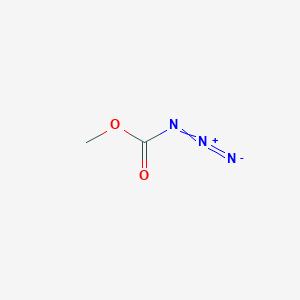

Azido(methoxy)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azido compounds, including Azido(methoxy)methanone, often involves the use of organic azides. These azides serve as “masked” amines and can be used in various synthetic conversions . The azido group in organic substrates can effectively serve in the synthesis of various heterocycles through different mechanistic steps, such as one-pot reactions, nucleophilic additions (such as Aza-Michael addition), cycloaddition reactions (such as [3+2] cycloaddition), mixed addition/cyclization/oxygen, and insertion reactions .Chemical Reactions Analysis

Azides can be used as nucleophiles in S_N2 reactions . For instance, irradiation of nanocrystals of azide results in a solid-to-solid reaction that forms imine in high chemical yield . In contrast, solution photolysis of azide yields a mixture of products .Applications De Recherche Scientifique

Synthesis of Organonitrogens

Azido(methoxy)methanone plays a pivotal role in the synthesis of organonitrogens such as amines and triazoles . These are essential compounds in organic and materials chemistry.

Development of Pharmaceuticals

Triazoles synthesized by the ‘click’ reaction using Azido(methoxy)methanone have attracted attention in the development of pharmaceuticals . They display valuable pharmaceutically important properties such as antiallergic, antihistamine, antibacterial effects, tuberculosis inhibition, anti-HIV, antitumor activities and agrochemical applications .

Synthesis of Heterocyclic Compounds

Azido(methoxy)methanone has been employed for the synthesis of a number of biologically important heterocyclic compounds . These include amine, imine, oxazole, pyrazole, triazole, pyrimidine, pyrazine, and amide alkaloid formation .

Production of Useful Intermediates

Azido(methoxy)methanone produces synthetically useful intermediates such as α-amino ketones, α-azido-β-hydroxy ketones, and β-amino alcohols . These intermediates are crucial in various chemical reactions.

CuAAC Reaction

Azido(methoxy)methanone reacts with terminal alkynes and affords 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction (CuAAC, Sharpless-Meldal reaction) .

Synthesis of Biologically Active Compounds

Various triazolyl ketone derivatives of cholesterol obtained by CuAAC reaction with various cholesterol derivatives show very good anti-proliferative activities against three human cancer cell lines .

Protection of Azido Group

Azido(methoxy)methanone can be transformed selectively through the protection of the azido group . This allows for selective nucleophilic transformations of a carbonyl group .

Consecutive Transformations

The good stability of the phosphazide moiety allows us to perform consecutive transformations of a diazide through triazole formation and the Grignard reaction .

Safety and Hazards

Orientations Futures

Azides, including Azido(methoxy)methanone, have significant potential in the pharmaceutical sector . The pharmaceutical industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

Mécanisme D'action

Target of Action

Azido(methoxy)methanone, like other azido compounds, is primarily used in organic synthesis . The primary targets of azido compounds are typically organic molecules that can undergo reactions with the azido group. The azido group is highly reactive due to the presence of three nitrogen atoms, which can participate in a variety of chemical reactions .

Mode of Action

The mode of action of azido(methoxy)methanone involves its interaction with other molecules through its azido group. The azido group can undergo a variety of reactions, including nucleophilic addition and cycloaddition reactions . For instance, azido compounds can react with alkynes to form 1,2,3-triazoles in a process known as the Huisgen cycloaddition or “click” reaction . This reaction is often catalyzed by copper(I), leading to the formation of 1,4-disubstituted 1,2,3-triazoles .

Biochemical Pathways

Azido(methoxy)methanone, like other azido compounds, can participate in various biochemical pathways. For instance, azido compounds can be used in the synthesis of various heterocycles . These heterocycles can have various biological activities, depending on their structure and the presence of other functional groups .

Pharmacokinetics

The azido group, for instance, is polar and can form hydrogen bonds, which could influence the compound’s solubility and transport across biological membranes .

Result of Action

The result of the action of azido(methoxy)methanone would depend on the specific reactions it undergoes. For instance, in the Huisgen cycloaddition reaction, azido(methoxy)methanone could react with an alkyne to form a 1,2,3-triazole . This reaction could be used to synthesize new compounds with potential biological activity .

Propriétés

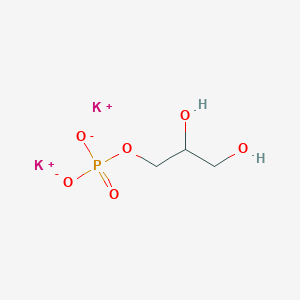

IUPAC Name |

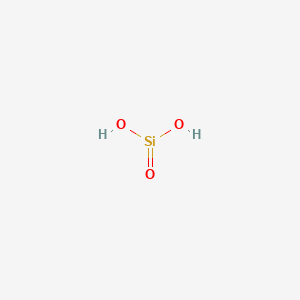

methyl N-diazocarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O2/c1-7-2(6)4-5-3/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHNHTHTTUJQEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501898 |

Source

|

| Record name | Methyl carbonazidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido(methoxy)methanone | |

CAS RN |

1516-56-9 |

Source

|

| Record name | Methyl carbonazidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.